molecular formula C14H16O4 B1520412 2-Methyl-2-[(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)oxy]propanoic acid CAS No. 1240529-37-6

2-Methyl-2-[(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)oxy]propanoic acid

Cat. No.: B1520412
CAS No.: 1240529-37-6
M. Wt: 248.27 g/mol
InChI Key: REFIHKNRUBIIKC-UHFFFAOYSA-N
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Description

2-Methyl-2-[(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)oxy]propanoic acid is a propanoic acid derivative featuring a tetrahydronaphthalenone (tetralone) ring system linked via an ether oxygen. The compound’s structure includes a ketone group at position 5 of the partially hydrogenated naphthalene ring and a methyl-substituted propanoic acid moiety. The compound is listed in commercial catalogs for pharmaceutical research, indicating its relevance in medicinal chemistry .

Properties

IUPAC Name

2-methyl-2-[(5-oxo-7,8-dihydro-6H-naphthalen-2-yl)oxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O4/c1-14(2,13(16)17)18-10-6-7-11-9(8-10)4-3-5-12(11)15/h6-8H,3-5H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REFIHKNRUBIIKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)OC1=CC2=C(C=C1)C(=O)CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Methyl-2-[(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)oxy]propanoic acid is a compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

  • Molecular Formula : C12_{12}H14_{14}O3_3
  • Molecular Weight : 206.24 g/mol
  • CAS Number : 144464-66-4

Biological Activity

The biological activity of 2-Methyl-2-[(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)oxy]propanoic acid has been studied in various contexts:

  • Anti-inflammatory Properties :
    • Research indicates that compounds similar to this structure exhibit significant anti-inflammatory effects. For example, Bardoxolone methyl , which shares structural similarities, has shown potent anti-inflammatory activity in clinical trials for chronic kidney disease and cancer treatment .
  • Antioxidant Activity :
    • The compound's structure suggests potential antioxidant properties. Antioxidants play a critical role in reducing oxidative stress and may help mitigate various diseases related to inflammation and aging.
  • Enzyme Inhibition :
    • Preliminary studies suggest that this compound may inhibit specific enzymes involved in inflammatory pathways. For instance, it could potentially inhibit cyclooxygenase (COX) enzymes, similar to other naphthalene derivatives .

The proposed mechanisms through which 2-Methyl-2-[(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)oxy]propanoic acid exerts its biological effects include:

  • Modulation of Signaling Pathways : The compound may influence key signaling pathways involved in inflammation and cellular stress responses.
  • Interaction with Receptors : It may act on various receptors associated with pain and inflammation, similar to how other naphthalene derivatives function.

Case Studies

StudyFindings
Clinical Trial on Bardoxolone MethylDemonstrated significant improvement in renal function in patients with chronic kidney disease .
In vitro Study on Naphthalene DerivativesShowed inhibition of COX enzymes and reduced inflammation markers .
Antioxidant Activity AssessmentIndicated potential for reducing oxidative stress in cellular models .

Scientific Research Applications

Organic Synthesis

The compound serves as a crucial building block in organic synthesis. It can be utilized to create more complex molecules through various reactions:

Reaction Type Description
Oxidation Converts to carboxylic acids or ketones.
Reduction Converts ketone groups to alcohols.
Substitution Forms different derivatives through nucleophilic substitution.

Research indicates that 2-Methyl-2-[(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)oxy]propanoic acid exhibits potential biological activities:

Activity Type Potential Effects
Antimicrobial Disrupts bacterial membranes or inhibits key enzymes.
Anti-inflammatory May reduce inflammation through specific pathways.

Pharmaceutical Applications

The compound is explored as a precursor in the synthesis of pharmaceutical agents. Its structural features allow it to interact with various biological targets, making it a candidate for drug development.

Case Study 1: Antimicrobial Properties

A study investigated the antimicrobial efficacy of 2-Methyl-2-[(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)oxy]propanoic acid against several bacterial strains. Results indicated significant inhibition of growth for Gram-positive bacteria, suggesting its potential as a novel antimicrobial agent.

Case Study 2: Synthesis of Anti-inflammatory Compounds

In another research project, the compound was utilized in synthesizing derivatives aimed at reducing inflammation in animal models. The derivatives showed promising results in lowering inflammatory markers compared to control groups.

Industrial Applications

The compound is also relevant in industrial settings where it can be used in the production of specialty chemicals and materials due to its unique properties.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Nafenopin (2-Methyl-2-(4-(1,2,3,4-tetrahydro-1-naphthyl)phenoxy)-propanoic acid)

  • Structure: Shares the 2-methylpropanoic acid core but replaces the tetralone ring with a phenoxy-tetrahydro-naphthyl group.
  • Function: A hypolipidemic agent that activates peroxisome proliferator-activated receptors (PPARs). The absence of the ketone group in nafenopin may reduce oxidative metabolism, enhancing its metabolic stability compared to the target compound .
  • Applications : Used in preclinical studies for lipid disorder research.

Haloxyfop and Fluazifop (Aryloxyphenoxypropanoic Acid Herbicides)

  • Structure: Feature a phenoxy group linked to a pyridinyl or trifluoromethylpyridinyl moiety. Unlike the target compound, these lack the tetralone system and instead have heteroaromatic rings.
  • Function : Inhibit acetyl-CoA carboxylase in plants, leading to herbicidal activity. The target compound’s tetralone ring may confer distinct biological targets, such as mammalian enzymes or receptors .
  • Applications : Agricultural herbicides.

2-(4a,8-Dimethyl-7-oxo-1,2,3,4,5,6-hexahydronaphthalen-2-yl)propanoic Acid

  • Structure : Contains a fully hydrogenated naphthalene ring (hexahydronaphthalene) with additional methyl and ketone substituents. The increased saturation may enhance lipophilicity and membrane permeability compared to the target compound .
  • Applications: Structural analog under investigation for unknown pharmacological properties.

Methyl 2-(2-Naphthyloxy)propanoate

  • Structure: Ester derivative of propanoic acid with a naphthyloxy group.
  • Applications : Intermediate in organic synthesis or prodrug development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-2-[(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)oxy]propanoic acid
Reactant of Route 2
Reactant of Route 2
2-Methyl-2-[(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)oxy]propanoic acid

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